molecular formula C10H10O3 B1596786 3,4-dihydro-2H-1,5-benzodioxepine-6-carbaldehyde CAS No. 209256-62-2

3,4-dihydro-2H-1,5-benzodioxepine-6-carbaldehyde

Cat. No. B1596786
M. Wt: 178.18 g/mol
InChI Key: VXDUBVRFTGUJCJ-UHFFFAOYSA-N
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Description

3,4-dihydro-2H-1,5-benzodioxepine-6-carbaldehyde is a chemical compound with the molecular formula C10H10O3 . It has a molecular weight of 178.19 .


Molecular Structure Analysis

The InChI code for 3,4-dihydro-2H-1,5-benzodioxepine-6-carbaldehyde is 1S/C10H10O3/c11-7-8-3-1-4-9-10(8)13-6-2-5-12-9/h1,3-4,7H,2,5-6H2 . This code provides a standard way to encode the molecule’s structure and can be used to generate a 3D model.


Physical And Chemical Properties Analysis

3,4-dihydro-2H-1,5-benzodioxepine-6-carbaldehyde is a powder at room temperature . It has a molecular weight of 178.19 . The compound’s InChI key is VXDUBVRFTGUJCJ-UHFFFAOYSA-N .

Scientific Research Applications

1. Biotransamination Reactions

  • Summary of Application : This compound is used in biotransamination reactions to synthesize chiral amines, which are important in pharmaceuticals and agrochemicals .
  • Methods of Application : The compound undergoes biotransamination with amine transaminases, enzymes that catalyze the transfer of an amino group from a donor molecule to a recipient ketone or aldehyde . The reaction conditions are optimized in terms of enzyme loading, temperature, and reaction times .
  • Results or Outcomes : The process results in the stereoselective synthesis of 1,5-benzoxathiepin-3-amines, which have attracted attention due to their remarkable biological profiles . Both target amine enantiomers can be accessed in high conversion and enantiomeric excess values .

2. Synthesis of Schiff Base Ligands

  • Summary of Application : This compound is used in the synthesis of Schiff base ligands, which are then used to form metal complexes with Co (II), Ni (II), Cu (II), and Zn (II) . These complexes have potential applications in treating pathogenic deformities .
  • Methods of Application : The compound is condensed with salicylaldehyde derivatives/2-hydroxy-1-naphthaldehyde to form the Schiff base ligands . These ligands are then used to form the metal complexes .
  • Results or Outcomes : The synthesized compounds were found to have significant antioxidant, antimicrobial, and anti-inflammatory activities . The ligand HL4 (4) and Cu (II) complexes showed significant antioxidant activity, while the ligand HL2 (2) and Zn (II) complexes showed excellent antimicrobial and anti-inflammatory activities .

Safety And Hazards

The compound has been classified with the GHS07 pictogram, indicating that it can be harmful if swallowed, in contact with skin, or if inhaled . It can cause skin and eye irritation, and may cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

3,4-dihydro-2H-1,5-benzodioxepine-6-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O3/c11-7-8-3-1-4-9-10(8)13-6-2-5-12-9/h1,3-4,7H,2,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXDUBVRFTGUJCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=CC=CC(=C2OC1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90383511
Record name 3,4-dihydro-2H-1,5-benzodioxepine-6-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90383511
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-dihydro-2H-1,5-benzodioxepine-6-carbaldehyde

CAS RN

209256-62-2
Record name 3,4-dihydro-2H-1,5-benzodioxepine-6-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90383511
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,4-dihydro-2H-1,5-benzodioxepine-6-carbaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
C Damez, JR Labrosse, P Lhoste, D Sinou - Synthesis, 2001 - thieme-connect.com
Palladium-catalyzed condensation of substituted benzene-1, 2-diols with the biscarbonate of 2-(hydroxymethyl) allyl alcohol gave the corresponding 3-methylene-3, 4-dihydro-2H-1, 5-…
Number of citations: 6 www.thieme-connect.com

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